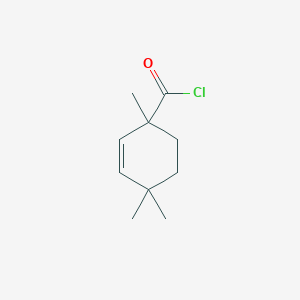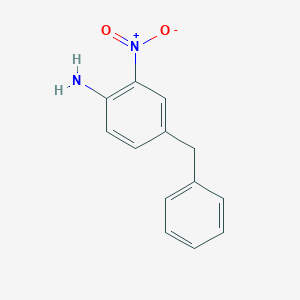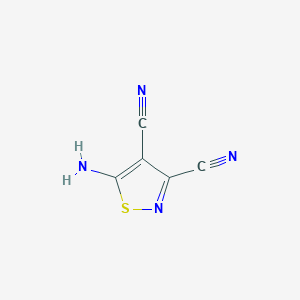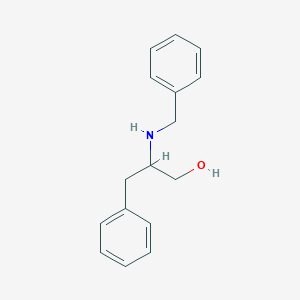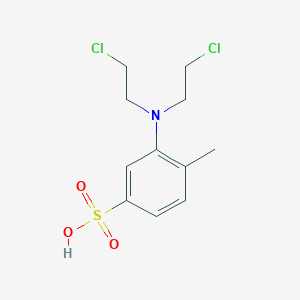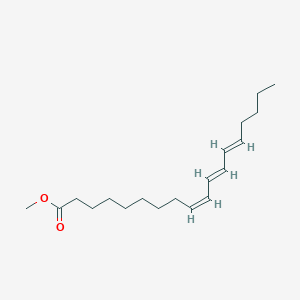
α-桐油酸甲酯
描述
9(Z),11(E),13(E)-Octadecatrienoic Acid methyl ester is a lipid.
Methyl alpha-eleostearate is a natural product found in Pleurocybella porrigens and Chrysobalanus icaco with data available.
科学研究应用
不饱和聚酯树脂的改性
α-桐油酸甲酯: 已被用于改性不饱和聚酯树脂 (UPR),显着提高了其性能 . 在UPR体系中添加从桐油衍生的α-桐油酸甲酯-马来酸酐加合物 (MEMAA),可提高其耐水性、耐溶剂性、拉伸强度和耐热性 . 这种改性对于制备需要这些性能的涂料特别有利。
水性醇酸/丙烯酸混合涂料
在开发水性醇酸/丙烯酸混合涂料方面,α-桐油酸甲酯在提高耐水性方面发挥着作用 . 这些涂料以其环保性而著称,该化合物能够提高耐水性而不会影响机械性能,具有重要价值。
环氧化α-桐油酸甲酯合成
α-桐油酸甲酯: 是合成环氧化α-桐油酸甲酯 (EME) 的起点,后者是一种植物油基环氧化脂肪酸酯 . EME 是使用阳离子交换树脂催化的无溶剂技术生产的,这展现了该化合物的多功能性和可用于可持续化学工艺的潜力。
双键体系的平衡
作用机制
Target of Action
Methyl alpha-eleostearate is a biochemical reagent that can be used as a biological material or organic compound for life science related research . .
Mode of Action
It has been reported that methyl alpha-eleostearate can react with mercuric acetate in acetic acid solution .
Biochemical Pathways
It is known that the compound can undergo reactions with other compounds, such as mercuric acetate .
Result of Action
Methyl alpha-eleostearate has been reacted with mercuric acetate in acetic acid solution. Carrying out the reaction below room temperature gave products having the highest mercury content. Even these products were relatively unstable, gradually decomposing to produce mercury or mercurous acetate or both at room temperature .
Action Environment
It is known that the compound can undergo reactions with other compounds, such as mercuric acetate, under certain conditions .
生化分析
Molecular Mechanism
It is known to undergo various chemical reactions, including addition reactions with phenols and mercuric acetate . These reactions highlight its reactive conjugated double bonds and the formation of complex products with specific stereochemistry
Temporal Effects in Laboratory Settings
Methyl alpha-eleostearate has been observed to be relatively unstable, gradually decomposing to produce mercury or mercurous acetate or both even at room temperature
属性
IUPAC Name |
methyl (9Z,11E,13E)-octadeca-9,11,13-trienoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h6-11H,3-5,12-18H2,1-2H3/b7-6+,9-8+,11-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOJYENXGDXRGDK-ZUGARUELSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CC=CC=CCCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C/C=C/C=C\CCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70895804 | |
| Record name | Methyl alpha-eleostearate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70895804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4175-47-7 | |
| Record name | Methyl eleostearate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004175477 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl alpha-eleostearate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70895804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL ELEOSTEARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/488JU9AX5I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of methyl eleostearate?
A1: Methyl eleostearate has the molecular formula C19H32O2 and a molecular weight of 292.46 g/mol.
Q2: What spectroscopic data is available for methyl eleostearate?
A2: Researchers have utilized various spectroscopic techniques to characterize methyl eleostearate. These include GC-MS [], IR [], UV [], 1HNMR [], 13CNMR [], and FTIR []. These analyses provide insights into the structure, purity, and properties of the compound.
Q3: How does methyl eleostearate perform as a plasticizer in poly(vinyl chloride) (PVC)?
A3: Methyl eleostearate shows promise as a biobased plasticizer for PVC. When used in combination with the commercial plasticizer bis(2-ethylhexyl) phthalate (DOP) at a 1:1 weight ratio, methyl eleostearate significantly enhances the stretchability and strength of PVC films []. Studies also demonstrate its potential as an auxiliary plasticizer, improving the mechanical properties and durability of PVC when blended with DOP [].
Q4: What are the applications of methyl eleostearate in epoxy resin systems?
A4: Methyl eleostearate serves as a precursor for developing polyamides used as curing agents in epoxy resins. Maleic modified methyl eleostearate polyamides show improved curing activity with epoxy resins compared to traditional polyamides []. Additionally, epoxy resin composites reinforced with poplar wood fiber modified by methyl eleostearate maleic anhydride adduct exhibit enhanced mechanical properties and hydrophobicity [].
Q5: Can methyl eleostearate be used to synthesize other valuable compounds?
A5: Yes, methyl eleostearate acts as a starting material for synthesizing various compounds. For instance, it can be used to synthesize monoglyceride and diglyceride of eleostearic acid for studying their biological activities []. It can also be used to prepare biodiesel and epoxy curing agents like C21 diacid polyamide via the Diels-Alder reaction with acrylic acid [].
Q6: How does modifying methyl eleostearate's structure affect its properties?
A6: Structural modifications of methyl eleostearate can significantly alter its properties and applications. For example, reacting methyl eleostearate with maleic anhydride creates an adduct (MEMA) that effectively modifies poplar wood powder, enhancing its hydrophobicity [].
Q7: What analytical techniques are used to characterize and study methyl eleostearate?
A8: A range of analytical techniques is employed to study methyl eleostearate, including gas chromatography-mass spectrometry (GC-MS) [, , ], infrared spectroscopy (IR) [, , ], ultraviolet spectroscopy (UV) [], high-performance liquid chromatography (HPLC) [], nuclear magnetic resonance spectroscopy (NMR) [, ], elemental analysis [, ], contact angle measurement [, ], scanning electron microscopy (SEM) [, ], thermogravimetry (TG) [], differential scanning calorimetry (DSC) [], and torque rheological analysis [].
Q8: Are there alternatives to traditional plasticizers like DOP that utilize methyl eleostearate?
A9: Research highlights the potential of using methyl eleostearate derivatives as eco-friendly alternatives to traditional plasticizers like DOP. For example, ketalized tung oil butyl levulinate (KTBL), synthesized from methyl eleostearate and butyl levulinate, shows promise as an auxiliary plasticizer, reducing the dependence on DOP and enhancing PVC's mechanical properties [].
Q9: What are some historical research milestones related to methyl eleostearate?
A10: Research on methyl eleostearate spans several decades, encompassing studies on its isomerization during hydrogenation [], double bond migration during gas-liquid chromatographic analysis [], autoxidation [], polymerization [], reaction with mercuric acetate [], cyclization [], and copolymerization with other compounds [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-(4,5-Dihydro-1H-imidazol-2-yl)bicyclo[4.2.0]octa-1,3,5-triene-2,3-diol](/img/structure/B9178.png)

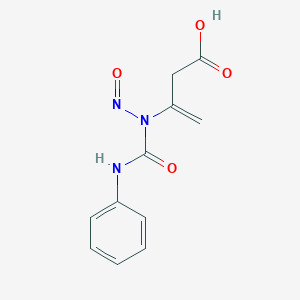
![(S)-3-[[(1,1-Dimethyl)dimethylsily]oxy]pentanedioic acid monomethyl ester](/img/structure/B9184.png)

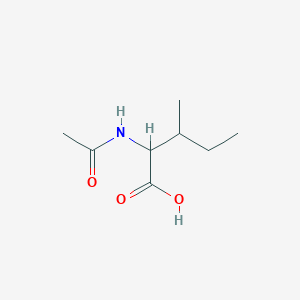
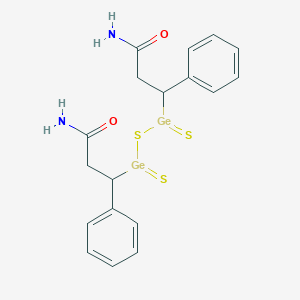
![2-[N-(2-acetyloxyethyl)-4-[(5,6-dichloro-1,3-benzothiazol-2-yl)diazenyl]anilino]ethyl acetate](/img/structure/B9191.png)
